Obtaining reliable halothiazole building blocks with consistent cross-coupling reactivity is a challenge. 2-Iodothiazole (CAS 3034-54-6) provides superior C-I bond lability, enabling efficient Pd-catalyzed coupling at ambient temperatures.
2-Iodothiazole (CAS 3034-54-6) is a halogenated five-membered heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As a member of the halothiazole class, its primary utility lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings. The identity of the halogen at the 2-position—iodine, in this case—is a critical determinant of its reactivity profile and suitability for specific synthetic routes compared to other halothiazoles.
Direct substitution of 2-Iodothiazole with its bromo- or chloro-analogs (2-Bromothiazole, 2-Chlorothiazole) in a synthetic protocol is rarely feasible and often leads to process failure or significantly lower efficiency. The choice of halogen dictates the C-X bond dissociation energy (C-I < C-Br < C-Cl), which directly governs the rate of oxidative addition in critical palladium-catalyzed cross-coupling reactions. Consequently, reaction conditions optimized for the highly reactive C-I bond of 2-Iodothiazole, such as lower temperatures, milder bases, or lower catalyst loadings, are typically insufficient to activate the more robust C-Br or C-Cl bonds, resulting in poor or no product formation. Attempting to force the reaction by using harsher conditions can lead to side reactions and decomposition, compromising yield and purity.
The carbon-iodine bond is weaker and more readily activated in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling cycles compared to carbon-bromine or carbon-chlorine bonds. This fundamental property allows reactions involving 2-Iodothiazole to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases) and often with lower catalyst loadings than those required for 2-Bromothiazole or 2-Chlorothiazole. This translates to improved energy efficiency, broader functional group tolerance, and reduced metal contamination in the final product.
| Evidence Dimension | Reactivity Order in Pd-Catalyzed Coupling |
| Target Compound Data | Highest reactivity (enabling milder conditions) |
| Comparator Or Baseline | 2-Bromothiazole (intermediate reactivity), 2-Chlorothiazole (lowest reactivity) |
| Quantified Difference | Qualitative but universally accepted reactivity trend: R-I > R-Br >> R-Cl |
| Conditions | Standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). |
This allows for more efficient, cost-effective, and sustainable synthesis processes, especially when working with sensitive or complex substrates.
2-Iodothiazole is the preferred substrate for metal-halogen exchange reactions to form reactive organometallic intermediates. The exchange rate for iodides is substantially faster than for bromides or chlorides, allowing the reaction to proceed under milder, often non-cryogenic, conditions. For instance, iodine-magnesium exchange using reagents like i-PrMgCl·LiCl proceeds readily at temperatures around 0 °C to -40 °C, whereas bromine-magnesium exchange often requires higher temperatures or more reactive and less selective organolithium reagents at cryogenic temperatures. This efficiency minimizes side reactions and is compatible with a broader range of sensitive functional groups.
| Evidence Dimension | Rate and Conditions for Metal-Halogen Exchange |
| Target Compound Data | Fast exchange, typically proceeds at or below 0 °C. |
| Comparator Or Baseline | 2-Bromothiazole often requires cryogenic temperatures (e.g., -78 °C) with organolithiums or forcing conditions for Mg-exchange. |
| Quantified Difference | Avoidance of cryogenic temperatures (-78 °C) required for many bromo-analog exchanges. |
| Conditions | Reaction with organolithium reagents (e.g., n-BuLi) or TurboGrignards (e.g., i-PrMgCl·LiCl). |
Enables reliable and high-yield formation of 2-thiazolyl organometallic reagents for subsequent reactions, improving process safety, scalability, and functional group tolerance.
2-Iodothiazole can be synthesized from the widely available and cost-effective starting material, 2-aminothiazole, via a Sandmeyer-type reaction. This diazotization followed by iodide displacement is a common and scalable industrial process. While 2-chlorothiazole can also be prepared from 2-aminothiazole via a Sandmeyer reaction, the synthesis of 2-bromothiazole often follows a similar path. The procurement choice between these halides may therefore depend on the relative cost and efficiency of the corresponding Sandmeyer reaction (using CuI, CuBr, or CuCl/HCl) for the desired scale and purity requirements.
| Evidence Dimension | Synthetic Accessibility from Common Precursor |
| Target Compound Data | Accessible from 2-aminothiazole via Sandmeyer reaction. |
| Comparator Or Baseline | 2-Bromothiazole and 2-Chlorothiazole are also accessible from 2-aminothiazole via analogous Sandmeyer reactions. |
| Quantified Difference | Route is analogous; differentiation depends on reagent cost and process optimization rather than fundamental route availability. |
| Conditions | Diazotization of 2-aminothiazole followed by reaction with an iodide source (e.g., KI). |
This provides a reliable and scalable synthetic route from a common, inexpensive starting material, ensuring a stable supply chain for large-scale procurement.
For the synthesis of advanced pharmaceutical intermediates or agrochemicals where a thiazole moiety must be introduced onto a complex, functional-group-rich scaffold. The high reactivity of 2-Iodothiazole allows for cross-coupling reactions at or near room temperature, preserving sensitive functional groups that would be degraded under the harsher conditions required for 2-bromothiazole.
In projects requiring the efficient construction of C(sp2)-C(sp2) bonds, such as in the synthesis of organic electronics or conjugated materials. Using 2-Iodothiazole in Suzuki-Miyaura couplings maximizes reaction rates and turnover numbers of the palladium catalyst, leading to higher yields and purity while minimizing process time and catalyst waste.
When the synthetic strategy requires the generation of a 2-thiazolyl nucleophile for reaction with an electrophile. The use of 2-Iodothiazole enables fast and clean iodine-lithium or iodine-magnesium exchange at non-cryogenic temperatures, providing a significant process advantage in terms of safety, energy consumption, and equipment requirements over routes using less reactive bromo-analogs.
Corrosive;Irritant